1,2-Dibutyryl-sn-glycero-3-phosphocholine
Overview
Description
1,2-Dibutyryl-sn-glycero-3-phosphocholine is a short chain fatty acyl residue . It is a phospholipid found in eukaryotes, but not most bacteria . It is used to study its impact on the antioxidant activity of α-tocopherol .
Synthesis Analysis
1,2-Dimyristoyl-sn-glycero-3-phosphocholine has been used as a standard for phospholipid analysis by LC-ESI-MS . In one study, the surface of polyvinylpyrrolidone (PVP)-superparamagnetic iron oxide nanoparticles (SPIONs) was modified with DMPC .
Molecular Structure Analysis
The molecular structure of 1,2-Dibutyryl-sn-glycero-3-phosphocholine is similar to that of other phospholipids, with a glycerol backbone, two fatty acid chains, and a phosphate group .
Chemical Reactions Analysis
In high-temperature water, 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) hydrolyzed to give oleic acid and a number of phosphorus-containing products. The hydrolysis was catalyzed by oleic and phosphoric acids, which were also reaction products .
Physical And Chemical Properties Analysis
1,2-Dibutyryl-sn-glycero-3-phosphocholine is a neutral or zwitterionic phospholipid over a pH range from strongly acid to strongly alkaline . It is usually the most abundant phospholipid in animals and plants, often amounting to almost 50% of the total complex lipids .
Scientific Research Applications
- Application : 1,2-Dimyristoyl-sn-glycero-3-phosphocholine, a similar compound to 1,2-Dibutyryl-sn-glycero-3-phosphocholine, has been used as a standard for phospholipid analysis by LC-ESI-MS .
- Application : Phospholipids like 1,2-dibehenoyl-sn-glycero-3-phosphocholine, which is structurally similar to 1,2-Dibutyryl-sn-glycero-3-phosphocholine, are abundantly present in the membrane. They are used to study their effects on non-amyloidogenic processing of amyloid precursor protein (APP)/α-secretase activity .
Phospholipid Analysis
Drug Delivery
- Application : 1,2-Dibutyryl-sn-glycero-3-phosphocholine can be used as a standard for phospholipid analysis .
- Method : It can be used in Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS), a technique used for the analysis and identification of phospholipids .
- Results : This application enhances the accuracy and reliability of phospholipid analysis .
- Application : 1,2-Dimyristoyl-sn-glycero-3-phosphocholine (DMPC), a similar compound to 1,2-Dibutyryl-sn-glycero-3-phosphocholine, has been found to enhance the constancy and in vitro antiproliferative effect of carmofur .
- Method : DMPC can be used in lipid-based drug delivery systems. They can be incorporated into liposomes or other lipid-based nanoparticles to deliver drugs .
- Results : This application has shown potential in enhancing drug delivery and improving therapeutic outcomes .
- Application : Phospholipid-modified iron oxide nanoparticles, such as those modified with 1,2-Dimyristoyl-sn-glycero-3-phosphocholine, have potential applications in drug delivery .
- Method : These nanoparticles can be used to deliver drugs to specific locations in the body, potentially improving the effectiveness of the treatment .
- Results : In vitro experiments found that these nanoparticles enter cells more easily, leading to potential applications in drug delivery .
Phospholipid Standard
Antiproliferative Effect Enhancement
Drug Delivery
- Application : 1,2-Dibutyryl-sn-glycero-3-phosphocholine can be used as a standard for phospholipid analysis .
- Method : It can be used in Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS), a technique used for the analysis and identification of phospholipids .
- Results : This application enhances the accuracy and reliability of phospholipid analysis .
- Application : 1,2-Dimyristoyl-sn-glycero-3-phosphocholine (DMPC), a similar compound to 1,2-Dibutyryl-sn-glycero-3-phosphocholine, has been found to enhance the constancy and in vitro antiproliferative effect of carmofur .
- Method : DMPC can be used in lipid-based drug delivery systems. They can be incorporated into liposomes or other lipid-based nanoparticles to deliver drugs .
- Results : This application has shown potential in enhancing drug delivery and improving therapeutic outcomes .
- Application : Phospholipid-modified iron oxide nanoparticles, such as those modified with 1,2-Dimyristoyl-sn-glycero-3-phosphocholine, have potential applications in drug delivery .
- Method : These nanoparticles can be used to deliver drugs to specific locations in the body, potentially improving the effectiveness of the treatment .
- Results : In vitro experiments found that these nanoparticles enter cells more easily, leading to potential applications in drug delivery .
Phospholipid Standard
Antiproliferative Effect Enhancement
Drug Delivery
Safety And Hazards
Future Directions
The characteristics of iron oxide nanoparticles that are modified by phospholipids, such as 1,2-Dibutyryl-sn-glycero-3-phosphocholine, lead to potential applications in drug delivery or activating neuron membrane channels . The interaction between two representatives of selective serotonin reuptake inhibitors and large unilamellar vesicles (LUVs) composed of 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) was investigated to determine the driving force of the drug partitioning across lipid membranes .
properties
IUPAC Name |
[(2R)-2,3-di(butanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H32NO8P/c1-6-8-15(18)22-12-14(25-16(19)9-7-2)13-24-26(20,21)23-11-10-17(3,4)5/h14H,6-13H2,1-5H3/t14-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIJYAMAPPUXBSC-CQSZACIVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H32NO8P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00955182 | |
Record name | 2,3-Bis(butanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00955182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
397.40 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Dibutyryl-sn-glycero-3-phosphocholine | |
CAS RN |
3355-26-8 | |
Record name | 1,2-Dibutyrylphosphatidylcholine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003355268 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,3-Bis(butanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00955182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2-DIBUTRYL-SN-GLYCERO-3-PHOSPHOCHOLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KB699DH10E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.